5-bromoimidazo[1,5-a]pyrazin-8(7H)-one
Description
Significance of Nitrogen Bridgehead Fused Heterocycles in Medicinal Chemistry
Nitrogen bridgehead fused heterocycles, a class of organic compounds characterized by two rings sharing a nitrogen atom at a junction, represent a cornerstone of contemporary drug discovery. Their rigid, three-dimensional structures provide a well-defined orientation for functional groups, enabling precise interactions with biological targets. This structural rigidity can lead to enhanced binding affinity and selectivity for enzymes and receptors, which are critical attributes for effective and safe medicines.
The prevalence of these scaffolds in clinically approved drugs underscores their therapeutic relevance. The inherent chemical properties of these fused ring systems, including their electronic distribution and potential for hydrogen bonding, make them ideal candidates for modulating the activity of a wide array of biological molecules implicated in disease.
Overview of Imidazo[1,5-a]pyrazin-8(7H)-one Derivatives in Academic Research
Within the broader family of nitrogen bridgehead fused heterocycles, derivatives of imidazo[1,5-a]pyrazin-8(7H)-one have garnered considerable attention in academic and industrial research. These compounds have been investigated for a multitude of biological activities, demonstrating their potential to address a range of therapeutic needs.
One of the most prominent areas of research for this scaffold is in the field of oncology, specifically as inhibitors of bromodomain and extra-terminal domain (BET) proteins and other kinases. For instance, various derivatives of 7-methylimidazo[1,5-a]pyrazin-8(7H)-one have been synthesized and evaluated as potent inhibitors of BRD4, a key protein in the regulation of gene transcription that is often dysregulated in cancer. nih.gov Similarly, the imidazo[1,5-a]pyrazin-8(7H)-one core has been utilized to develop inhibitors of BRD9, another member of the SWI/SNF chromatin remodeling complex, which is also implicated in certain cancers. nih.gov
Beyond oncology, the related imidazo[1,2-a]pyrazine (B1224502) scaffold has shown a diverse range of pharmacological activities, including antioxidant and antimicrobial properties. This breadth of biological activity highlights the chemical tractability and therapeutic potential of the core imidazo-pyrazine ring system.
Specific Research Focus on 5-Bromoimidazo[1,5-a]pyrazin-8(7H)-one and Related Analogs
While a substantial body of research exists for the broader imidazo[1,5-a]pyrazin-8(7H)-one class, the specific compound This compound is primarily of interest as a key chemical intermediate. In medicinal chemistry, the introduction of a bromine atom onto a heterocyclic core is a common and highly effective strategy for enabling further molecular diversification.
The bromine atom serves as a versatile synthetic handle, allowing for a variety of cross-coupling reactions. These reactions, such as the Suzuki, Sonogashira, and Buchwald-Hartwig couplings, are powerful tools for introducing a wide range of substituents at the 5-position of the imidazo[1,5-a]pyrazin-8(7H)-one core. This capability is crucial for the systematic exploration of the chemical space around the scaffold and for conducting detailed structure-activity relationship (SAR) studies. By creating a library of analogs with different functional groups at the 5-position, researchers can fine-tune the compound's properties to optimize its potency, selectivity, and pharmacokinetic profile.
The utility of brominated imidazopyrazines as synthetic intermediates is well-documented. For example, various bromo-substituted imidazo[1,2-a]pyrazines have been used in the synthesis of kinase inhibitors and other biologically active molecules. The synthesis of these brominated intermediates is often achieved through electrophilic aromatic halogenation using reagents like N-bromosuccinimide (NBS).
Therefore, the primary research focus on this compound is not on its own biological activity, but rather on its role as a pivotal building block for the synthesis of more complex and potentially more potent derivatives. Its value lies in the chemical possibilities it unlocks for the development of new therapeutic agents.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-bromo-7H-imidazo[1,5-a]pyrazin-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3O/c7-5-2-9-6(11)4-1-8-3-10(4)5/h1-3H,(H,9,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVJRFSSTVUERJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N2C=NC=C2C(=O)N1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10833927 | |
| Record name | 5-Bromoimidazo[1,5-a]pyrazin-8(7H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10833927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
849200-66-4 | |
| Record name | 5-Bromoimidazo[1,5-a]pyrazin-8(7H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10833927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-7H,8H-imidazo[1,5-a]pyrazin-8-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for the Imidazo 1,5 a Pyrazin 8 7h One Core and Its 5 Bromo Derivative
Established Synthetic Routes to the Imidazo[1,5-a]pyrazin-8(7H)-one Ring System
The construction of the fundamental ring system can be achieved by building the imidazole (B134444) ring onto a pre-existing pyrazine (B50134) or through convergent one-pot reactions.
A primary strategy for constructing the imidazo[1,5-a]pyrazine (B1201761) core involves the cyclization of an appropriately substituted pyrazine precursor. This approach is analogous to the well-established synthesis of imidazo[1,5-a]pyridines from 2-(aminomethyl)pyridine derivatives. beilstein-journals.orgresearchgate.net In this method, a pyrazine intermediate bearing an aminomethyl group adjacent to a carbonyl or a potential carbonyl group is subjected to cyclocondensation.
For instance, a precursor such as 3-(aminomethyl)pyrazin-2(1H)-one can be reacted with a suitable one-carbon electrophile. The reaction proceeds via an initial N-acylation or condensation at the primary amino group, followed by an intramolecular cyclization and dehydration to form the fused imidazole ring. Various reagents can serve as the one-carbon unit, including carboxylic acids, acyl chlorides, and aldehydes under oxidative conditions. researchgate.net
An iron-catalyzed C-H amination reaction also provides a pathway to this ring system, demonstrating a modern approach to forming the crucial C-N bond during cyclization. organic-chemistry.org This method can be applied to construct a range of imidazole-fused heterocycles, including imidazo[1,5-a]pyrazines. organic-chemistry.org
A novel and efficient route to the imidazo[1,5-a]pyrazin-8(7H)-one scaffold involves the transformation of mesoionic 1,3-oxazolium-5-olates, commonly known as münchnones. These compounds can react with suitable reagents in a one-pot, multistep transformation to yield the desired bicyclic system. Specifically, mesoionic 4-trifluoroacetyl-1,3-oxazolium-5-olates have been successfully converted into imidazo[1,5-a]pyrazin-8(7H)-ones. This transformation is achieved by reacting the mesoionic compound with p-toluenesulfonylmethyl isocyanide (TosMIC), which serves as a key reagent in constructing the imidazole portion of the final product.
One-pot cyclization procedures offer an efficient and streamlined approach to the imidazo[1,5-a]pyrazine core, minimizing the need to isolate intermediates. These methods often involve multicomponent reactions where three or more starting materials combine in a single synthetic operation. Drawing parallels from the synthesis of the related imidazo[1,5-a]pyridine (B1214698) scaffold, a three-component reaction between a substituted picolinaldehyde (or, in this case, a pyrazine-2-carbaldehyde (B1279537) derivative), an amine, and formaldehyde (B43269) can be envisioned to produce the core structure under mild conditions. organic-chemistry.org
Furthermore, iron-catalyzed C-H amination reactions represent a powerful one-pot method for constructing various imidazole-fused ring systems, including imidazo[1,5-a]pyrazines. organic-chemistry.org These reactions typically proceed under green conditions, using anisole (B1667542) as a solvent and producing water as the only byproduct, which aligns with the principles of sustainable chemistry. organic-chemistry.org
Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) is a versatile C3 synthon widely used in the synthesis of various heterocyclic systems due to the high acidity of its methylene (B1212753) protons and its reactivity towards nucleophiles. mdpi.comresearchgate.net While a direct, documented synthesis of dihydro-imidazo[1,5-a]pyrazin-8(7H)-ones using Meldrum's acid is not extensively reported, its established reactivity allows for the proposal of a viable synthetic route.
A plausible strategy would involve a Knoevenagel condensation of a pyrazine-based aldehyde or ketone with Meldrum's acid to form an alkylidene intermediate. This intermediate could then react with an amine, followed by intramolecular cyclization and decarboxylation to form a di-hydro version of the target ring system. This type of sequence, where Meldrum's acid acts first as a nucleophile and its adducts later as electrophiles, is a known strategy for building complex heterocyclic frameworks. nih.gov
| Reagent Class | Specific Reagent Example | Role in Synthesis |
| Pyrazine Precursor | 3-(aminomethyl)pyrazin-2(1H)-one | Base scaffold for imidazole ring formation |
| Mesoionic Compound | 4-trifluoroacetyl-1,3-oxazolium-5-olate | Precursor for ring transformation |
| C1 Electrophile | Acyl chlorides, Aldehydes | Forms part of the new imidazole ring |
| C3 Synthon | Meldrum's Acid | Building block for dihydro derivatives |
Strategies for Regioselective Synthesis and Functionalization
Once the core imidazo[1,5-a]pyrazin-8(7H)-one structure is formed, further functionalization often requires precise control of regioselectivity.
The introduction of a bromine atom specifically at the C5 position of the imidazo[1,5-a]pyrazine ring system is a key step in synthesizing the target compound. Direct electrophilic bromination of the parent ring system can be challenging due to competing reactive sites. However, directed metalation strategies provide a powerful tool for achieving regioselective functionalization. nih.gov
Research has shown that while the parent imidazo[1,5-a]pyrazine undergoes regioselective metalation (deprotonation) at the C3 position, introducing a substituent such as a methyl group at C3 effectively blocks this site. nih.gov Consequently, under similar conditions (e.g., using a strong base like lithium diisopropylamide, LDA), the C3-substituted imidazo[1,5-a]pyrazine undergoes a surprising and highly regioselective deprotonation at the C5 position. nih.gov This generates a C5-lithiated intermediate.
This key intermediate can then be "quenched" by trapping it with a suitable electrophilic bromine source. Common reagents for this purpose include molecular bromine (Br₂), N-bromosuccinimide (NBS), or tetrabromomethane (CBr₄). researchgate.net This two-step sequence of directed C5-metalation followed by electrophilic quench provides a reliable and regioselective route to 5-bromoimidazo[1,5-a]pyrazin-8(7H)-one and its derivatives.
| Step | Reagents/Conditions | Intermediate/Product | Rationale |
| 1. Directed Metalation | C3-substituted imidazo[1,5-a]pyrazine + LDA | C5-lithiated intermediate | C3-substituent directs deprotonation to C5 |
| 2. Electrophilic Quench | C5-lithiated intermediate + NBS (or other Br⁺ source) | 5-Bromoimidazo[1,5-a]pyrazine derivative | Trapping of the organolithium with bromine |
Halogenation and Bromination Agents (e.g., N-Bromosuccinimide, Elemental Bromine)
The introduction of a bromine atom onto the imidazo[1,5-a]pyrazin-8(7H)-one scaffold is a key step for creating derivatives like this compound. This is typically achieved through electrophilic aromatic halogenation.
N-Bromosuccinimide (NBS) is a widely used and efficient reagent for the bromination of heterocyclic compounds. It serves as a source of electrophilic bromine and reacts with heterocycles at positions with the highest electron density. For the related imidazo[1,2-a]pyrazine (B1224502) ring system, regioselective bromination has been successfully achieved using NBS, often under mild conditions such as stirring at 0-5°C in a solvent like ethanol. This method is often preferred as it can avoid cumbersome workups. The reaction proceeds via an electrophilic aromatic halogenation mechanism. For activated pyridines, a related heterocyclic system, NBS has been used for regioselective monobromination in high yields. researchgate.net
Sodium bromite (B1237846) (NaBrO₂) offers an alternative, transition-metal-free method for the regioselective halogenation of related scaffolds like imidazo[1,2-a]pyridines. nih.govrsc.org This approach provides an efficient pathway for the formation of C-Br bonds. nih.govrsc.org
The following table summarizes common brominating agents and their typical reaction conditions for related heterocyclic systems.
| Reagent | Substrate Example | Conditions | Outcome | Reference |
| N-Bromosuccinimide (NBS) | 8-substituted-5-methyl-imidazo[1,2-a]pyrazine | Ethanol, 0-5°C to room temp. | Regioselective C-3 bromination | |
| Sodium Bromite (NaBrO₂) | Imidazo[1,2-a]pyridines | Acetic Acid | Regioselective C-3 bromination | nih.govrsc.org |
Derivatization from Brominated Imidazo[1,5-a]pyrazine Precursors
The bromine atom on the this compound core is a versatile functional handle for further molecular modifications. It can be replaced through various substitution reactions to introduce new chemical moieties.
One common derivatization strategy is nucleophilic aromatic substitution . In the related 8-bromo-imidazo[1,2-a]pyrazine system, the bromo group can be substituted by primary or secondary amines by heating the reactants together, often without the need for a catalyst. This allows for the introduction of diverse amine-containing side chains.
Another powerful method for derivatization is palladium-catalyzed cross-coupling , such as the Suzuki-Miyaura reaction. This reaction allows for the formation of carbon-carbon bonds by coupling the brominated precursor with various boronic acids. For instance, 3-bromo-imidazo[1,2-a]pyridines have been efficiently transformed into more complex π-systems using Suzuki-Miyaura reactions. nih.govrsc.org A similar approach has been used on other brominated pyrazine derivatives, reacting them with aryl boronic acids in the presence of a palladium catalyst like Pd(PPh₃)₄ and a base. researchgate.net
A specific example of a complex derivative is (2S)-2-(8-amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)-1-Pyrrolidinecarboxylic acid phenylmethyl ester, which serves as an intermediate in the synthesis of Acalabrutinib. chemicalbook.com This highlights how brominated imidazo[1,5-a]pyrazine precursors are used to build intricate, biologically active molecules. chemicalbook.com
| Reaction Type | Reagents | Precursor Example | Product Type | Reference |
| Nucleophilic Substitution | Amines, heat | 2-substituted-5-methyl-8-bromo-imidazo[1,2-a]pyrazine | 8-amino substituted imidazo[1,2-a]pyrazines | |
| Suzuki-Miyaura Coupling | Ar-B(OH)₂, Pd(PPh₃)₄, Cs₂CO₃ | Brominated pyrazine | Aryl-substituted pyrazine | researchgate.net |
Incorporation of Chiral Moieties into the Imidazo[1,5-a]pyrazin-8(7H)-one Scaffold
Introducing chirality is crucial for developing stereospecific therapeutic agents. Chiral moieties can be incorporated into the imidazo[1,5-a]pyrazin-8(7H)-one scaffold during or after the synthesis of the core structure.
A prominent example is the synthesis of an intermediate for Acalabrutinib, which involves the chiral compound (2S)-2-(8-amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)-1-Pyrrolidinecarboxylic acid phenylmethyl ester. chemicalbook.com In this molecule, a chiral pyrrolidine (B122466) derivative is attached at the 3-position of the imidazo[1,5-a]pyrazine ring. The synthesis of such compounds often starts from chiral precursors, ensuring the stereochemical integrity of the final product.
Oxidative Condensation-Cyclization Approaches
Oxidative condensation-cyclization reactions provide an efficient route to construct the fused heterocyclic systems of imidazo[1,5-a]pyrazines and related compounds. These methods often involve the formation of multiple bonds in a single synthetic operation.
For related imidazo-fused heterocycles, copper-catalyzed aerobic dehydrogenative cyclization has been employed. organic-chemistry.org This type of reaction uses an environmentally friendly oxidant like air or oxygen. For example, a copper(II)-catalyzed tandem reaction can proceed through a condensation-amination-oxidative dehydrogenation process to afford 1,3-diarylated imidazo[1,5-a]pyridines in excellent yields. organic-chemistry.org
Another approach involves using strong oxidizing agents like potassium persulfate (K₂S₂O₈). This reagent can promote a consecutive tandem cyclization and oxidative halogenation, allowing for the one-pot synthesis of 3-halo-pyrazolo[1,5-a]pyrimidines from amino pyrazoles, enaminones, and sodium halides. nih.gov The reaction first proceeds through a cyclocondensation to form the fused ring system, followed by an in-situ oxidative halogenation. nih.gov These methodologies highlight the potential for oxidative strategies in the synthesis and functionalization of the imidazo[1,5-a]pyrazin-8(7H)-one core.
Structure Activity Relationships Sar of Imidazo 1,5 a Pyrazin 8 7h One Derivatives
Impact of Substituents on Biological Activity
Effect of Aryl and Heteroaromatic Rings at Specific Positions (e.g., C-5)
The introduction of aryl and heteroaromatic rings, particularly at the C-5 position, is a key strategy in modulating the activity of imidazo[1,5-a]pyrazine (B1201761) derivatives. Research into potent inhibitors of the insulin-like growth factor-I receptor (IGF-IR) demonstrated the importance of a 2-phenylquinolin-7-yl group at the C-1 position of the imidazo[1,5-a]pyrazine core. nih.gov This bulky heteroaromatic system proved crucial for high-potency inhibition.
Furthermore, synthetic methodologies have been developed to facilitate the direct arylation of the C-5 position. Palladium-catalyzed coupling reactions of 8-substituted imidazo[1,5-a]pyrazines with various aryl halides enable the efficient synthesis of 5-aryl derivatives. acs.orgnih.gov This approach allows for the exploration of a wide range of aromatic substituents at this position, which can engage in critical interactions within target binding sites. For instance, in the development of inhibitors for kinases like Brk/PTK6, the nature of the aryl group at different positions significantly impacts potency and selectivity.
Influence of Alkyl and Halogen Groups (e.g., Methyl, Bromine)
Alkyl and halogen groups are fundamental in SAR studies for their ability to modulate lipophilicity, steric profile, and electronic properties. The introduction of a methyl group at the N-7 position of the imidazo[1,5-a]pyrazin-8(7H)-one scaffold has been successfully exploited in the development of inhibitors for the Bromodomain and Extraterminal Domain (BET) family of proteins. nih.gov This modification can enhance binding affinity and improve metabolic stability. For example, compound 28, a 7-methylimidazo[1,5-a]pyrazin-8(7H)-one derivative, demonstrated excellent BRD4-inhibitory activity with an IC50 value of 33 nM. nih.gov
Halogen atoms, such as bromine, can form halogen bonds with protein residues and alter the electronic nature of the aromatic system. In a series of imidazo[4,5-b]pyridine derivatives, a bromo-substituted compound bearing a 4-cyanophenyl group showed potent inhibition against three different cancer cell lines, with IC50 values ranging from 1.8 to 3.2 μM. nih.gov While on a different scaffold, this highlights the significant contribution of halogen substitution to antiproliferative activity. The strategic placement of halogens on the imidazo[1,5-a]pyrazin-8(7H)-one core or its substituents is a common tactic to enhance potency.
Role of Electron-Donating and Electron-Withdrawing Groups
The electronic properties of substituents, categorized as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs), play a critical role in the biological activity of imidazo[1,5-a]pyrazin-8(7H)-one derivatives. The presence of EDGs, such as methoxy (B1213986) or amino groups, can increase the electron density of the heterocyclic system, potentially enhancing interactions with electron-deficient pockets in target proteins. In a study of imidazo[1,2-a]pyrazine (B1224502) derivatives as acetylcholinesterase inhibitors, compounds with two methoxy groups (EDGs) on the benzene (B151609) ring exhibited the highest activity. researchgate.net
Conversely, EWGs like nitro, cyano, or trifluoromethyl groups decrease the electron density of the scaffold. This can be advantageous for forming interactions with electron-rich residues in a binding site. For imidazo[1,2-a]pyridine (B132010) derivatives, both EDGs (methyl) and EWGs (trifluoromethyl, cyano) on a 2-phenyl ring were well-tolerated, leading to products with good yields, indicating that both types of groups can be incorporated to optimize activity. mdpi.com The choice between an EDG and an EWG is highly target-dependent and is a key consideration in rational drug design. For instance, imidazo[1,2-a]pyridine compounds with EWGs like a nitro group showed significant anticancer activities. rsc.org
Significance of Amino Group Substitutions (e.g., at C-8)
Amino group substitutions, particularly at the C-8 position, are pivotal for establishing key interactions with biological targets. The C-8 amino group can act as a hydrogen bond donor, which is often crucial for anchoring the ligand in the active site of a protein. In the development of IGF-IR inhibitors, a series of potent compounds featured a primary amine at the C-8 position (imidazo[1,5-a]pyrazin-8-ylamine). nih.gov This group was integral to their biological activity.
Furthermore, the synthesis of C-5 arylated derivatives often starts from precursors with substitutions at the C-8 position, including amino (NH2) and dimethylamino (NMe2) groups. acs.orgnih.gov These groups not only serve as synthetic handles but also influence the electronic properties of the pyrazine (B50134) ring, which can affect reactivity and biological function.
Structural Modifications for Enhanced Potency and Selectivity
Achieving high potency and selectivity is a primary goal in drug discovery. For imidazo[1,5-a]pyrazin-8(7H)-one derivatives, this is accomplished through systematic structural modifications. In the pursuit of BRD9 inhibitors, structural modifications were undertaken to enhance activity from an initial compound with an IC50 of 10 µM. researchgate.net By optimizing the substituents, researchers developed compound 27, which exhibited a robust BRD9 inhibition with an IC50 value of 35 nM. researchgate.netnih.gov
Another strategy involves scaffold hopping, where the core heterocyclic system is altered to improve properties while maintaining key binding interactions. For example, replacing a triazolopyridine core with an imidazopyrazinone scaffold led to compounds with comparable activity but improved microsomal stability due to reduced lipophilicity. acs.org Selectivity between protein isoforms, such as Aurora-A and Aurora-B kinases, can be achieved by exploiting subtle differences in their ATP-binding pockets. acs.org Derivatization of the imidazo[4,5-b]pyridine scaffold, guided by computational modeling, led to the discovery of highly selective inhibitors of Aurora-A. acs.org Similar principles are applied to the imidazo[1,5-a]pyrazin-8(7H)-one core to develop selective inhibitors for targets like the BET family proteins. nih.gov
Pharmacophoric Relationships in Imidazo[1,5-a]pyrazin-8(7H)-one Ligands
A pharmacophore model outlines the essential steric and electronic features required for a molecule to interact with a specific biological target. For imidazo[1,5-a]pyrazine derivatives, virtual screening and subsequent SAR exploration have helped to define these key features for targets like the ACK1 kinase. nih.gov The core scaffold itself often serves as a central structural element, with specific vectors for substitution that allow for the placement of hydrogen bond donors, acceptors, and hydrophobic groups in precise spatial arrangements.
Docking studies performed on imidazo[1,5-a]pyrazin-8(7H)-one derivatives as BRD9 inhibitors have helped to elucidate the structure-activity relationship at the molecular level. nih.gov These studies reveal the critical interactions, such as hydrogen bonds and hydrophobic contacts, between the inhibitor and the amino acid residues of the target protein. This understanding of the pharmacophoric requirements is essential for the rational design of new, more potent, and selective ligands.
Interactive Data Table: Biological Activity of Selected Imidazo[1,5-a]pyrazin-8(7H)-one Derivatives
Below is a summary of the inhibitory activity of key compounds discussed.
| Compound | Scaffold | Target | Activity (IC50) |
| Compound 27 | imidazo[1,5-a]pyrazin-8(7H)-one | BRD9 | 35 nM researchgate.netnih.gov |
| Compound 29 | imidazo[1,5-a]pyrazin-8(7H)-one | BRD9 | 103 nM nih.gov |
| Compound 28 | 7-methylimidazo[1,5-a]pyrazin-8(7H)-one | BRD4 | 33 nM nih.gov |
| AQIP | imidazo[1,5-a]pyrazin-8-ylamine | IGF-IR | Potent Inhibition nih.gov |
Analysis of Specific Interactions within Binding Pockets (e.g., CH–π interactions)
The inhibitory activity of imidazo[1,5-a]pyrazin-8(7H)-one derivatives is profoundly influenced by their specific molecular interactions within the binding pockets of their target proteins. Docking studies and X-ray crystallography have elucidated the key binding modes for this class of compounds, particularly as inhibitors of the bromodomain and extraterminal domain (BET) family of proteins, such as BRD9 and BRD4. nih.govnih.gov
Molecular docking studies of potent 7-methylimidazo[1,5-a]pyrazin-8(7H)-one derivatives targeting BRD4 have revealed critical interactions that anchor the ligand within the binding site. nih.gov A key interaction involves the formation of a hydrogen bond between the N-7 nitrogen of the imidazo[1,5-a]pyrazin-8(7H)-one core and the amino acid residue Asn140. This hydrogen bond is a conserved feature in the binding of many bromodomain inhibitors and is crucial for potent activity. Additionally, the carbonyl oxygen at the C-8 position of the core structure forms a water-mediated hydrogen bond with the residue Tyr97, further stabilizing the ligand-protein complex.
In studies of related 8-amino-imidazo[1,5-a]pyrazine derivatives as Bruton's tyrosine kinase (BTK) inhibitors, specific hydrophobic interactions were also noted to be critical for selectivity. For example, a trifluoropyridine moiety was shown to occupy a hydrophobic back pocket of the BTK enzyme, which is a flexible region that can be unique to this particular kinase. While not a classic CH–π interaction, this highlights the importance of tailoring substituents to exploit the specific topology and character of hydrophobic sub-pockets within the target's active site.
The table below summarizes key molecular interactions observed in docking studies of an imidazo[1,5-a]pyrazin-8(7H)-one derivative within the BRD4 binding pocket.
| Ligand Moiety | Interacting Residue(s) | Type of Interaction | Reference |
| Imidazo[1,5-a]pyrazin-8(7H)-one Core (N-7) | Asn140 | Hydrogen Bond | nih.gov |
| Imidazo[1,5-a]pyrazin-8(7H)-one Core (C-8 Carbonyl) | Tyr97 | Water-mediated Hydrogen Bond | nih.gov |
| Phenyl Substituent | Trp81, Pro82, Phe83 | Hydrophobic & CH–π Interactions | nih.gov |
Biological Activities and Molecular Targets of Imidazo 1,5 a Pyrazin 8 7h One Derivatives in Vitro and Preclinical in Vivo Studies
Enzyme and Receptor Modulation Beyond Kinases
Derivatives of the imidazo[1,5-a]pyrazin-8(7H)-one scaffold and related structures have been investigated for their modulatory effects on several other important enzymes and receptors.
The α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors are critical for mediating fast synaptic transmission in the central nervous system (CNS). Their function is regulated by associated proteins like transmembrane AMPAR regulatory proteins (TARPs). TARP γ-8 is highly concentrated in the hippocampus, making it a target for therapies aimed at mitigating hyperexcitability without widespread effects on the brain.
Research has identified derivatives of the related imidazo[1,2-a]pyrazine (B1224502) scaffold as selective negative modulators of AMPA receptors associated with TARP γ-8. An initial high-throughput screening identified imidazopyrazine 5 as a promising hit. Subsequent optimization led to the development of subnanomolar, brain-penetrant compounds. Further modification, replacing the imidazopyrazine core with an isosteric pyrazolopyrimidine scaffold, resulted in JNJ-61432059, a compound with improved microsomal stability. In preclinical models, this compound demonstrated robust seizure protection.
Phosphodiesterases (PDEs) are a family of enzymes that break down cyclic nucleotides, playing a crucial role in signal transduction. PDE10A is a key target for antipsychotic drug development.
Novel compounds based on an imidazo[1,5-a]pyrido[3,2-e]pyrazine scaffold have been synthesized and identified as potent and selective inhibitors of phosphodiesterase 10A (PDE10A). A Quantitative Structure-Activity Relationship (QSAR) model was developed to analyze the effects of different substitutions on these molecules. The crystal structure of PDE10A in a complex with one of these compounds revealed new interactions within the binding site compared to previously known inhibitors. In preclinical studies, selected compounds were shown to reverse MK-801 induced stereotypy and hyperactivity in rats, supporting their potential for the treatment of schizophrenia.
Acetylcholinesterase (AChE) is an enzyme that degrades the neurotransmitter acetylcholine. Inhibiting AChE is a primary therapeutic strategy for managing symptoms of Alzheimer's disease.
The 7H,8H-Imidazo[1,5-a]pyrazin-8-one scaffold has been identified as having potential as an anti-neurodegenerative agent through the inhibition of acetylcholinesterase. biosynth.com More specifically, a series of 8-(piperazin-1-yl)imidazo[1,2-a]pyrazine derivatives were designed and synthesized as AChE inhibitors. researchgate.net Biological evaluation showed that these compounds had moderate inhibitory activities. researchgate.net Among them, one compound, designated 14r, was found to be the most potent AChE inhibitor with an IC50 value of 0.47 µM. mdpi.com This compound also showed moderate inhibition of butyrylcholinesterase (BuChE) with an IC50 of 11.02 µM, giving it a selectivity index of 23.45 for AChE over BuChE. mdpi.com Molecular docking studies suggest that this compound can bind to both the catalytic active site and the peripheral anionic site of AChE. mdpi.com
| Compound | Target Enzyme | IC50 (µM) | Selectivity Index (SI) | Reference Drug | Reference Drug IC50 (AChE, µM) |
|---|---|---|---|---|---|
| Compound 14r | AChE | 0.47 | 23.45 | Galantamine | 5.01 |
| Compound 14r | BuChE | 11.02 |
Based on the available scientific literature, there is no specific information regarding the activity of 5-bromoimidazo[1,5-a]pyrazin-8(7H)-one or its direct derivatives as antagonists for the Neuropeptide S Receptor (NPSR).
Lysine-Specific Demethylase 1 (LSD1) is an enzyme involved in histone modification and is considered a therapeutic target in oncology. A review of the current literature did not yield specific studies demonstrating the inhibition of LSD1 by compounds with the this compound scaffold. Research into LSD1 inhibitors has largely focused on other chemical classes, such as tranylcypromine (B92988) derivatives, triazoles, and pyrimidines. rjpbr.com
VirB11 ATPase Inhibition in Bacterial Pathogens (e.g., Helicobacter pylori)
Inhibition of VirB11 ATPase disrupts the energy source for the T4SS, thereby reducing the virulence of the bacteria. Virtual high-throughput screening has successfully identified imidazo[1,2-a]pyrazine compounds as potential ATP mimics and, consequently, as inhibitors of the H. pylori VirB11 ATPase, HP0525. Subsequent in vitro screening of synthesized analogues has led to the identification of lead compounds with significant inhibitory activity. This line of research suggests that the broader imidazopyrazine class of molecules represents a promising avenue for the development of novel anti-virulence agents against H. pylori and other bacteria that rely on the T4SS.
Diverse Pharmacological Actions
Antiproliferative and Anticancer Efficacy (In Vitro Cell Line Studies)
Derivatives of the imidazo[1,5-a]pyrazin-8(7H)-one scaffold have emerged as a significant area of interest in oncology research, particularly as inhibitors of bromodomains, which are key regulators of gene expression. Bromodomain and Extra-Terminal domain (BET) proteins, such as BRD4, and other bromodomain-containing proteins like BRD9, are involved in the transcription of critical oncogenes, making them attractive targets for cancer therapy.
A series of 7-methylimidazo[1,5-a]pyrazin-8(7H)-one derivatives have been developed as potent BET inhibitors. One promising compound from this series demonstrated excellent BRD4-inhibitory activity and significant antiproliferative potency in the HL-60 human promyelocytic leukemia cancer cell line. nih.gov Further studies indicated that this compound can trigger apoptosis in BxPc3 pancreatic cancer cells by modulating the intrinsic apoptotic pathway. nih.gov
In a parallel line of investigation, imidazo[1,5-a]pyrazin-8(7H)-one derivatives have been synthesized and evaluated as inhibitors of BRD9, a subunit of the mammalian SWI/SNF chromatin-remodeling complex. nih.gov Mutations in this complex are found in a significant percentage of human cancers. nih.gov Certain derivatives from this class have shown robust BRD9 inhibition and have potently inhibited cell proliferation in A549 lung cancer and EOL-1 eosinophilic leukemia cell lines. nih.gov
| Compound Class | Target | Cell Line | Activity (IC50) |
|---|---|---|---|
| 7-methylimidazo[1,5-a]pyrazin-8(7H)-one derivative | BRD4 | HL-60 (Leukemia) | 110 nM |
| Imidazo[1,5-a]pyrazin-8(7H)-one derivative | BRD9 | A549 (Lung Cancer) | 6.12 µM |
| EOL-1 (Eosinophilic Leukemia) | 1.76 µM |
Anti-inflammatory Properties
Direct research on the anti-inflammatory properties of this compound is limited. However, studies on related fused heterocyclic systems suggest that this class of compounds may possess anti-inflammatory potential. For instance, derivatives of imidazo[1,2-a]pyridine (B132010) have been investigated for their anti-inflammatory effects. nih.govchemrxiv.org These compounds have been shown to modulate key inflammatory pathways, such as the STAT3/NF-κB/iNOS/COX-2 signaling cascade, in cancer cell lines. nih.gov The nuclear factor-κB (NF-κB) is a critical mediator of the inflammatory response, controlling the expression of pro-inflammatory genes. nih.gov The ability of related heterocyclic compounds to modulate this pathway suggests that the imidazo[1,5-a]pyrazin-8(7H)-one scaffold could be a promising starting point for the development of novel anti-inflammatory agents.
Antioxidant Activities
While specific antioxidant data for this compound is not available, research on the isomeric imidazo[1,2-a]pyrazin-8(7H)-one scaffold has demonstrated antioxidant potential. researchgate.net A series of 8-(piperazin-1-yl)imidazo[1,2-a]pyrazine derivatives were synthesized and evaluated for their radical scavenging activities. researchgate.net One of the most effective compounds in this series exhibited notable antioxidant activity, although it was less potent than the standard control, ascorbic acid. researchgate.net This finding indicates that the imidazopyrazinone core can be a platform for developing compounds with antioxidant properties.
| Compound Scaffold | Assay | Most Active Derivative's Activity (IC50) | Reference Compound (Ascorbic Acid) (IC50) |
|---|---|---|---|
| 8-(piperazin-1-yl)imidazo[1,2-a]pyrazine | Radical Scavenging | 89.33 µM | 25.70 µM |
Antibacterial Activities
There is a lack of specific studies on the antibacterial properties of this compound. However, research into related imidazo[1,5-a]quinoxaline (B8520501) derivatives has revealed significant antimicrobial activity. nih.gov A series of these compounds, particularly those with a pyridinium (B92312) moiety, have been synthesized and tested against various bacterial strains. nih.gov The antimicrobial properties were found to be dependent on the nature of the alkyl substituents on both the pyridine (B92270) ring and the imidazo[1,5-a]quinoxaline system. nih.gov Certain derivatives exhibited effective bacteriostatic activity, indicating that this heterocyclic system is a promising scaffold for the development of new antibacterial agents.
Antifungal Activities
Specific data on the antifungal activity of this compound is not currently available. However, the broader class of imidazoquinoxalines, which share a similar fused heterocyclic core, has been investigated for antifungal properties. In a study of imidazo[1,5-a]quinoxaline derivatives with a pyridinium moiety, several compounds demonstrated not only bacteriostatic but also good fungistatic activities, with minimum inhibitory concentration (MIC) values comparable to reference antifungal drugs. nih.gov Furthermore, other related fused imidazole (B134444) systems, such as imidazo[1,2-a]pyridines, have also been recognized for their antifungal potential. researchgate.net These findings suggest that the imidazo[1,5-a]pyrazin-8(7H)-one scaffold warrants investigation for its potential antifungal applications.
Antidepressant Potential
Currently, there is a lack of published scientific literature detailing the in vitro or in vivo antidepressant potential of this compound or other derivatives of the imidazo[1,5-a]pyrazin-8(7H)-one class. While some research has suggested that the isomeric imidazo[1,2-a]pyrazine scaffold may exhibit a range of pharmacological activities, including antidepressant effects, these findings are not directly applicable to the imidazo[1,5-a]pyrazin-8(7H)-one core structure. Therefore, the antidepressant potential of this specific class of compounds remains an uninvestigated area of research. Further studies are required to determine if this chemical scaffold possesses any activity relevant to the treatment of depressive disorders.
Neuroprotective Efficacy (In Vivo Rodent Models)
While direct studies on this compound are not available, research into structurally related C-5 substituted imidazo[1,5-a]pyrazine (B1201761) derivatives has provided evidence of neuroprotective efficacy in a rodent model of acute ischemic stroke. nih.gov These studies have identified c-Src, a non-receptor protein tyrosine kinase, as a key molecular target. nih.gov
In the central nervous system, c-Src is involved in signaling pathways that can lead to neuronal damage following an ischemic event. sci-hub.se Therefore, inhibitors of c-Src are being investigated as potential therapeutic agents for stroke. nih.gov A series of C-5 substituted imidazo[1,5-a]pyrazine derivatives were synthesized and evaluated for their ability to inhibit c-Src and provide neuroprotection. nih.gov
One promising compound from this series, compound 14c·HCl , demonstrated significant central nervous system (CNS) penetration and notable neuroprotective effects in a rat model of acute ischemic stroke. nih.gov The investigation into these derivatives suggests that the imidazo[1,5-a]pyrazine scaffold may serve as a basis for the development of neuroprotective agents. nih.gov
| Compound | Target | In Vivo Model | Outcome |
| 14c·HCl | c-Src | Rat model of acute ischemic stroke | Significant neuroprotective efficacy and CNS penetration. nih.gov |
It is important to note that these findings are for C-5 substituted imidazo[1,5-a]pyrazines, which are structurally distinct from this compound. Further research is necessary to determine if the 5-bromo derivative or other imidazo[1,5-a]pyrazin-8(7H)-ones possess similar neuroprotective properties and to elucidate their mechanisms of action.
Computational Approaches in the Study of Imidazo 1,5 a Pyrazin 8 7h One Derivatives
Molecular Docking Studies for Ligand-Target Binding
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand and predict the binding of small molecule ligands to the active sites of protein targets. For imidazo[1,5-a]pyrazin-8(7H)-one derivatives, docking studies have been instrumental in explaining their inhibitory activity against various protein classes, particularly bromodomains and kinases.
Research into a series of imidazo[1,5-a]pyrazin-8(7H)-one derivatives as inhibitors of Bromodomain-containing protein 9 (BRD9) utilized molecular docking to clarify the structure-activity relationship. benthamscience.comnih.gov These studies revealed how specific substitutions on the core scaffold could enhance binding affinity. For instance, docking simulations showed that potent compounds formed key interactions with amino acid residues like asparagine and tyrosine within the BRD9 binding site. nih.gov Similarly, in the development of inhibitors for the Bromodomain and Extraterminal Domain (BET) family, specifically BRD4, docking studies were performed on 7-methylimidazo[1,5-a]pyrazin-8(7H)-one derivatives to rationalize their high inhibitory potency. biosynth.com
Beyond bromodomains, docking has been applied to understand the ATP-competitive inhibition of the insulin-like growth factor 1 (IGF-1) receptor by 1,3-disubstituted imidazo[1,5-a]pyrazine (B1201761) derivatives, helping to identify key residues involved in the binding mechanism. nih.gov Furthermore, studies on 8-amino-imidazo[1,5-a]pyrazines as reversible inhibitors of Bruton's tyrosine kinase (BTK) have been supported by X-ray crystal structures, which validate the binding modes predicted by docking. nih.gov These combined crystallographic and docking analyses provide a detailed picture of the ligand-target interactions at an atomic level. nih.gov
| Compound Derivative | Target Protein | Inhibitory Activity (IC₅₀) | Key Finding from Docking | Reference |
|---|---|---|---|---|
| Compound 27 | BRD9 | 35 nM | Docking studies performed to explain SAR. | benthamscience.com |
| Compound 29 | BRD9 | 103 nM | Docking studies performed to explain SAR. | benthamscience.com |
| Compound 28 | BRD4 | 33 nM | Docking used to understand structure-activity relationships. | biosynth.com |
In Silico Screening and Lead Identification
In silico screening, also known as virtual screening, is a computational approach used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. This method is significantly faster and more cost-effective than traditional high-throughput screening.
One prominent strategy involves the use of 3D structure-based pharmacophore models. Such a model was developed for BRD9, leading to the identification of a novel hit featuring a 1-ethyl-1H-pyrazolo[3,4-b]pyridine motif from a virtual screening campaign. nih.gov This initial hit served as a starting point for further chemical modifications to explore the chemical space of the BRD9 binding site, ultimately leading to new ligands with IC₅₀ values in the low-micromolar range. nih.gov
Another successful application of virtual screening was in the discovery of novel inhibitors for Activated CDC42 kinase 1 (ACK1). nih.gov This effort began with a virtual screening that identified an initial imidazo[1,5-a]pyrazine hit, which was subsequently optimized through medicinal chemistry to yield potent, selective, and orally bioavailable ACK1 inhibitors. nih.gov Collaborative virtual screening efforts have also been employed to expand hit chemotypes from proprietary pharmaceutical company libraries, as demonstrated in a project to find imidazo[1,2-a]pyridine (B132010) hits for visceral leishmaniasis. nih.gov This approach rapidly expanded the structure-activity relationship knowledge and improved the antiparasitic activity of the initial hits. nih.gov
Analysis of Intermolecular Interactions (e.g., CH–π interactions) in Protein-Ligand Complexes
The stability of a protein-ligand complex is determined by the sum of all intermolecular interactions, including hydrogen bonds, hydrophobic interactions, ionic bonds, and weaker forces like CH–π interactions. A systematic analysis of pyrazine-based ligands in the Protein Data Bank (PDB) revealed that the most common interaction is the formation of a hydrogen bond with a pyrazine (B50134) nitrogen atom acting as an acceptor. nih.gov Weak hydrogen bonds involving a pyrazine hydrogen as a donor, as well as π-interactions, were also frequently observed. nih.gov
In the specific case of 8-amino-imidazo[1,5-a]pyrazine derivatives developed as reversible BTK inhibitors, X-ray crystallography provided definitive evidence of the key intermolecular interactions. nih.gov The binding and selectivity of these inhibitors were driven by several specific interactions:
Hydrogen Bonding: The 8-amino group and the 7-nitrogen of the imidazo[1,5-a]pyrazine core each form a hydrogen bond with the hinge region of the kinase. The primary amine is also within hydrogen-bonding distance of the gatekeeper residue T474. nih.gov
Hydrophobic Interactions: A trifluoropyridine moiety was shown to engage in hydrophobic interactions within a back pocket of the enzyme, contributing to selectivity. nih.gov
This detailed understanding of the specific bonding patterns, confirmed through crystal structures, is crucial for designing next-generation inhibitors with improved affinity and selectivity. nih.gov The pyrazine ring itself is not merely an aromatic isostere but an active interacting moiety capable of a complex combination of polar and nonpolar interactions. nih.gov
| Interaction Type | Ligand Moiety | Protein Residue/Region | Reference |
|---|---|---|---|
| Hydrogen Bond | 8-amino group | BTK Hinge Region | nih.gov |
| Hydrogen Bond | 7-nitrogen | BTK Hinge Region | nih.gov |
| Hydrogen Bond | Primary amine | Gatekeeper T474 | nih.gov |
| Hydrophobic Interaction | Trifluoropyridine | BTK Back Pocket | nih.gov |
Structure-Based Drug Design Principles
Structure-based drug design (SBDD) relies on the knowledge of the three-dimensional structure of the biological target to guide the design of new ligands. This rational approach has been central to the development of imidazo[1,5-a]pyrazin-8(7H)-one derivatives.
The discovery of potent BRD9 inhibitors is a clear example of SBDD. nih.gov Starting from a compound that was initially developed as a BRD4 inhibitor, researchers conducted structural modifications specifically to enhance its activity against BRD9. nih.gov By analyzing the co-crystal structure of known ligands within the BRD9 binding pocket, they designed a new series of derivatives based on the imidazo[1,5-a]pyrazin-8(7H)-one scaffold, substituting the heterocyclic ring with various groups known to be favorable for BRD9 inhibition. nih.gov This led to compounds with significantly improved potency, with IC₅₀ values as low as 35 nM. benthamscience.com
Similarly, the optimization of 8-amino-imidazo[1,5-a]pyrazines as BTK inhibitors was heavily guided by SBDD principles. nih.gov The attainment of co-crystal structures of lead compounds complexed with the BTK enzyme allowed researchers to visualize the precise binding mode and identify which interactions were key for potency and selectivity. nih.gov This structural information guided the rational modification of different parts of the molecule to enhance these interactions, ultimately leading to potent and selective drug candidates. nih.gov
Functional Selectivity and Ligand Bias Modeling (e.g., GPCRs)
Functional selectivity, or ligand bias, is a phenomenon where a ligand binding to a single receptor, such as a G-protein coupled receptor (GPCR), can preferentially activate one of several downstream signaling pathways. nih.gov Computational modeling plays a crucial role in understanding the subtle conformational changes in the receptor that lead to this biased signaling. nih.gov
While much of the computational research on the imidazo[1,5-a]pyrazin-8(7H)-one scaffold has focused on enzyme targets like kinases and bromodomains, the core structure has also been explored as a ligand for GPCRs. A novel series of imidazo[1,5-a]pyrazines was synthesized and evaluated as ligands for the corticotropin-releasing hormone (CRH) receptor, which is a class B GPCR. nih.gov This work established a link between this chemical scaffold and GPCR targets, focusing on structure-activity relationship studies to optimize receptor binding. nih.gov
However, detailed computational studies specifically modeling functional selectivity or ligand bias for 5-bromoimidazo[1,5-a]pyrazin-8(7H)-one or its close analogs at GPCRs are not extensively reported in the current literature. The application of advanced simulation techniques, such as molecular dynamics, could in the future elucidate how different substitutions on the imidazo[1,5-a]pyrazine core might stabilize distinct receptor conformations, thereby leading to biased signaling. Such studies would be a valuable next step in exploring the full therapeutic potential of this versatile scaffold against GPCRs.
Intellectual Property and Patent Landscape Excluding Clinical Claims
Overview of Patent Filings Related to Imidazo[1,5-a]pyrazin-8(7H)-one Derivatives
The patent landscape for imidazo[1,5-a]pyrazin-8(7H)-one derivatives is largely centered on their therapeutic applications, with a significant focus on their role as inhibitors of specific biological targets. While broad claims on the core scaffold are less common, numerous patents protect specific substitution patterns that yield potent and selective inhibitors for various enzymes and proteins implicated in disease.
A key area of patent activity involves the development of these derivatives as bromodomain and extra-terminal domain (BET) protein inhibitors, particularly targeting BRD9. Research has led to the synthesis of a series of imidazo[1,5-a]pyrazin-8(7H)-one derivatives with potent BRD9 inhibitory activity. For instance, compounds have been developed that show significant potency, with IC50 values in the nanomolar range. nih.gov
The intellectual property in this space is often characterized by Markush structures in patent claims, which encompass a wide range of possible substituents at various positions of the imidazo[1,5-a]pyrazin-8(7H)-one core. This approach allows inventors to claim a broad chemical space around a demonstrably active core structure.
Furthermore, patent filings extend to related heterocyclic systems, such as imidazopyrazine tyrosine kinase inhibitors and imidazo-pyridazine derivatives, which, while structurally distinct, inform the broader patent strategies within this chemical space. These patents often claim the use of these compounds in the treatment of proliferative diseases, such as cancer.
The following table provides an overview of representative imidazo[1,5-a]pyrazin-8(7H)-one derivatives and their reported biological activities, which are central to the patent claims in this area.
| Compound | Target | IC50 (nM) | Key Structural Features |
| Compound 27 | BRD9 | 35 | Specific substitutions enhancing potency and selectivity. nih.gov |
| Compound 29 | BRD9 | 103 | Modifications to the core structure leading to strong inhibitory activity. nih.gov |
Patent Strategies for Novel Imidazo[1,5-a]pyrazin-8(7H)-one Based Inhibitors
The patent strategies for novel inhibitors based on the imidazo[1,5-a]pyrazin-8(7H)-one scaffold are multifaceted, aiming to secure comprehensive intellectual property protection. A primary strategy involves claiming novel compositions of matter. This includes the specific chemical structure of a new derivative, as well as its salts, solvates, and polymorphs.
Another key strategy is the use of "purpose-bound" claims, where the invention is not just the compound itself, but its use in a specific therapeutic method. For example, a patent might claim the use of a specific imidazo[1,5-a]pyrazin-8(7H)-one derivative for the treatment of a particular type of cancer that is dependent on the activity of BRD9.
Furthermore, patent applications in this field often include claims covering pharmaceutical compositions containing the novel inhibitor. These claims will typically specify the active ingredient and one or more pharmaceutically acceptable carriers, excipients, or diluents.
A sophisticated patent strategy also involves the protection of novel synthetic methods for preparing the imidazo[1,5-a]pyrazin-8(7H)-one derivatives. By patenting a more efficient or scalable synthesis, a company can create an additional barrier to entry for competitors, even if the composition of matter patent for the final compound has expired.
Finally, "reach-through" claims may be employed, which seek to cover not only the direct use of the patented compound but also downstream discoveries made using that compound. For instance, a patent might claim methods of identifying other bioactive agents by using their patented inhibitor as a research tool.
The following table outlines the common patenting strategies for novel imidazo[1,5-a]pyrazin-8(7H)-one based inhibitors.
| Strategy | Description | Example Claim Type |
| Composition of Matter | Protecting the novel chemical entity itself. | A compound of formula (I), or a pharmaceutically acceptable salt thereof. |
| Method of Use | Protecting the therapeutic application of the compound. | A method of treating cancer in a subject, comprising administering a therapeutically effective amount of a compound of formula (I). |
| Pharmaceutical Composition | Protecting the formulation of the drug product. | A pharmaceutical composition comprising a compound of formula (I) and a pharmaceutically acceptable carrier. |
| Process/Synthetic Method | Protecting the method of manufacturing the compound. | A process for preparing a compound of formula (I), comprising the steps of... |
Future Perspectives and Emerging Research Directions
Exploration of Novel Imidazo[1,5-a]pyrazin-8(7H)-one Derivatives with Enhanced Specificity
The imidazo[1,5-a]pyrazin-8(7H)-one core has been successfully utilized to develop inhibitors for bromodomains, particularly BRD9 and BRD4, which are implicated in cancer. nih.gov Future research will likely focus on synthesizing novel derivatives with enhanced specificity to distinguish between different bromodomain family members and even between the two bromodomains within BRD4. This can be achieved through structure-based drug design, leveraging the known binding modes of existing inhibitors. For instance, modifications at various positions of the imidazo[1,5-a]pyrazin-8(7H)-one ring system can be explored to exploit subtle differences in the amino acid residues of the target binding pockets. The bromine atom at the 5-position of 5-bromoimidazo[1,5-a]pyrazin-8(7H)-one offers a handle for further functionalization through cross-coupling reactions, enabling the introduction of diverse substituents to probe the chemical space and enhance target specificity.
Development of Advanced and Sustainable Synthetic Methodologies
While synthetic routes to imidazo[1,5-a]pyrazin-8(7H)-one derivatives have been established, there is a continuous need for more advanced and sustainable methodologies. nih.gov Future efforts may focus on the development of one-pot or multicomponent reactions to increase efficiency and reduce waste. Microwave-assisted synthesis has already been shown to be a valuable tool for the rapid and efficient synthesis of related heterocyclic systems and could be more widely applied to the synthesis of this compound and its derivatives. mdpi.com Furthermore, the exploration of greener solvents and catalysts will be crucial for developing more environmentally friendly synthetic processes. The development of scalable synthetic routes is also essential to facilitate the translation of promising compounds from the laboratory to clinical settings.
Broadening the Scope of Biological Targets and Therapeutic Applications
The biological activity of imidazo[1,5-a]pyrazin-8(7H)-one derivatives is not limited to bromodomain inhibition. Research has shown that related imidazo[1,2-a]pyrazine (B1224502) scaffolds exhibit a wide range of pharmacological activities, including antibacterial, anti-inflammatory, and antidepressant properties. Future investigations should therefore aim to broaden the scope of biological targets for this compound and its analogs. High-throughput screening of this compound against a diverse panel of kinases, G-protein coupled receptors, and other enzyme families could uncover novel therapeutic applications. Given that derivatives of the related imidazo[1,2-a]pyrazine scaffold have been evaluated for their cytotoxicity against various cancer cell lines, a similar exploration for this compound derivatives is a logical next step. nih.gov
Integration of Advanced Computational and Experimental Design Approaches
The integration of computational and experimental approaches will be pivotal in accelerating the discovery and optimization of novel this compound derivatives. Molecular docking and molecular dynamics simulations can provide valuable insights into the binding modes of these compounds with their biological targets, guiding the design of more potent and selective inhibitors. nih.gov Quantitative structure-activity relationship (QSAR) studies can help in identifying the key structural features that contribute to the desired biological activity. These computational predictions can then be validated through targeted synthesis and biological evaluation, creating an iterative cycle of design, synthesis, and testing that can significantly streamline the drug discovery process.
Potential Applications in Material Sciences
While the primary focus of research on imidazo[1,5-a]pyrazin-8(7H)-one derivatives has been in medicinal chemistry, their unique photophysical properties suggest potential applications in material sciences. The related imidazo[1,5-a]pyridine (B1214698) scaffold is known for its luminescent properties and has been explored for use in organic light-emitting diodes (OLEDs), fluorescent probes, and sensors. rsc.orgmdpi.com The introduction of a bromine atom in this compound could influence its photophysical properties, potentially leading to materials with interesting emission characteristics. Future research could explore the synthesis and characterization of polymers and coordination compounds incorporating the this compound moiety to assess their potential in optoelectronic and sensing applications. The investigation of the solid-state fluorescence of these compounds could also reveal interesting properties for applications in materials science.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
